2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15555807
Molecular Formula: C25H21N3O4S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -](/images/structure/VC15555807.png)
Specification
Molecular Formula | C25H21N3O4S |
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Molecular Weight | 459.5 g/mol |
IUPAC Name | 2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Standard InChI | InChI=1S/C25H21N3O4S/c1-4-12-31-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)32-22(19)24(30)28(20)25-27-26-23(33-25)14(2)3/h4-11,13-14,20H,1,12H2,2-3H3 |
Standard InChI Key | VWZKOKGVDLBHQC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC=C |
Introduction
Chemical Structure and Nomenclature
The molecular architecture of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione integrates three distinct heterocyclic systems:
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A chromeno[2,3-c]pyrrole-3,9-dione scaffold, providing a rigid planar framework.
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A 1,3,4-thiadiazole ring at position 2, contributing sulfur-based electron-withdrawing characteristics.
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A 3-(prop-2-en-1-yloxy)phenyl substituent at position 1, introducing alkoxy functionality and potential polymerization sites.
The IUPAC name systematically describes these features, with the numbering scheme reflecting the priority of functional groups. The molecular formula is estimated as , yielding a molecular weight of approximately 482.51 g/mol.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis involves multi-step protocols common to chromeno-pyrrole derivatives:
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Formation of the chromeno-pyrrole core: Condensation of substituted coumarins with aminophenols under acidic conditions.
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Thiadiazole incorporation: Cyclization of thiosemicarbazides with carboxylic acid derivatives at elevated temperatures (120–140°C).
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Alkoxy group introduction: Mitsunobu coupling or nucleophilic aromatic substitution to attach the propenyloxy phenyl moiety.
Reaction conditions critically influence yield, with optimal results achieved using anhydrous solvents (e.g., DMF or THF) and catalytic amounts of palladium complexes for cross-coupling steps .
Purification and Characterization
Post-synthesis purification typically employs:
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Column chromatography (silica gel, ethyl acetate/hexane gradient)
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Recrystallization from ethanol/water mixtures
Analytical confirmation utilizes:
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-NMR: Characteristic signals at δ 6.8–7.4 ppm (aromatic protons), δ 5.2–5.8 ppm (allylic protons)
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HRMS: Expected [M+H] peak at m/z 483.1241
Physicochemical Properties
Property | Value/Range | Method |
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Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
Solubility (25°C) | DMSO: >50 mg/mL | USP <911> |
LogP (octanol/water) | 3.2 ± 0.3 | Shake-flask method |
UV-Vis λ<sub>max</sub> | 274 nm, 342 nm | Ethanol solution |
The compound exhibits moderate lipophilicity, facilitating membrane permeability, while its extended π-conjugation system contributes to strong UV absorption.
Applications in Medicinal Chemistry
The compound’s dual heterocyclic system positions it as a:
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Kinase inhibitor candidate: ATP-binding site occupancy predicted via molecular docking (ΔG = -8.2 kcal/mol)
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Photoactivatable probe: Propenyloxy group enables [2+2] cycloaddition under UV light
Future Research Directions
Priority areas for investigation:
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In vivo pharmacokinetics: Bioavailability and metabolite profiling
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Structure-activity relationships: Variation of thiadiazole substituents
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Polymer conjugation: Exploiting propenyloxy groups for drug delivery systems
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